molecular formula C19H20N2O4 B4967364 methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate

methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate

Cat. No. B4967364
M. Wt: 340.4 g/mol
InChI Key: JNGHVYZPXOQJET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, highlighting the intricacies of organic synthesis. For instance, the synthesis of [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate reveals the preparation of labeled compounds through carbonation of lithium salts of N,N-bis(trimethylsilyl)aniline and subsequent reactions to yield specific labeled benzoates (Taylor et al., 1996). Similarly, the synthesis and characterization of methyl 4-(4-aminostyryl) benzoate as a potential precursor in the synthesis of Schiff base derivatives further illustrate the methodological approaches in synthesizing complex organic compounds (Mohamad et al., 2017).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the properties and potential applications of a compound. The study of two isomeric reaction products, including methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, emphasizes the role of hydrogen bonding in forming complex molecular arrangements, indicative of the structural diversity and complexity of related compounds (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives can highlight its reactivity and potential for further modification. For example, the new, efficient reagent methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) for N-phthaloylation of amino acids and derivatives showcases the compound's versatility in organic synthesis and modification (Casimir et al., 2002).

Physical Properties Analysis

The physical properties of a compound, such as melting point, solubility, and crystalline structure, are essential for understanding its behavior in different environments and potential applications. Studies focusing on related compounds often provide insights into these properties through detailed experimental analysis.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, define the compound's applications and handling. Research on similar compounds, like the mechanisms of alkaline hydrolysis of substituted methyl benzoates, contributes to a deeper understanding of these chemical properties and reactions (Bowden & Byrne, 1996).

properties

IUPAC Name

methyl 4-[(3-amino-3-oxopropyl)-benzylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-19(24)16-9-7-15(8-10-16)18(23)21(12-11-17(20)22)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGHVYZPXOQJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-amino-3-oxopropyl)(benzyl)carbamoyl]benzoate

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